ethyl 4-bromo-6-chloro-1H-indole-2-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
1526742-10-8 |
|---|---|
Molecular Formula |
C11H9BrClNO2 |
Molecular Weight |
302.55 g/mol |
IUPAC Name |
ethyl 4-bromo-6-chloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H9BrClNO2/c1-2-16-11(15)10-5-7-8(12)3-6(13)4-9(7)14-10/h3-5,14H,2H2,1H3 |
InChI Key |
OZOKUDUQOZYTTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2Br)Cl |
Purity |
95 |
Origin of Product |
United States |
Significance of Indole Derivatives in Chemical Biology and Medicinal Chemistry Research
The indole (B1671886) nucleus, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged scaffold in drug discovery and one of the most widely distributed heterocyclic compounds in nature. nih.govwikipedia.org This structural motif is present in a vast number of natural products and biologically active molecules, making it a focal point for synthetic and medicinal chemists. nih.govresearchgate.net
Indole derivatives are integral to fundamental biological processes. The essential amino acid tryptophan contains an indole ring and serves as a biosynthetic precursor for a wide variety of secondary metabolites. nih.govpcbiochemres.com Key neurotransmitters and hormones, such as serotonin (B10506) and melatonin, are indole-containing compounds that play critical roles in the central nervous system and in regulating physiological cycles. wikipedia.orgpcbiochemres.com The diverse biological activities of natural indole alkaloids have inspired the development of numerous synthetic indole-based drugs. wikipedia.orgbiosynth.com Notable examples include indomethacin, a non-steroidal anti-inflammatory drug, and vincristine (B1662923) and vinblastine, which are used in cancer chemotherapy. wikipedia.orgbiosynth.com
The versatility of the indole scaffold allows it to serve as a building block for libraries of compounds that can be screened against various biological targets. nih.gov Its chemical properties, particularly its reactivity in electrophilic substitution reactions, make it an ideal intermediate for creating a wide range of derivatives. creative-proteomics.com The nitrogen atom in the pyrrole ring can participate in hydrogen bonding, which can enhance the bioavailability and interaction of indole derivatives with biological targets like proteins and enzymes. creative-proteomics.com Consequently, research has demonstrated that indole compounds possess a wide spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral effects. pcbiochemres.commdpi.com
Rationale for Investigating Halogenated Indole 2 Carboxylates As Molecular Scaffolds
The specific structure of ethyl 4-bromo-6-chloro-1H-indole-2-carboxylate is the result of deliberate design choices aimed at creating a versatile and potent molecular scaffold. The rationale for investigating this and similar compounds stems from the distinct contributions of the indole-2-carboxylate (B1230498) core and the strategic placement of halogen atoms.
The indole-2-carboxylic acid framework has been identified as a promising scaffold for developing enzyme inhibitors. mdpi.comnih.gov The carboxyl group at the C2 position, along with the indole (B1671886) nucleus, can effectively chelate with metal ions, such as Mg²⁺, which are often found in the active sites of enzymes like HIV-1 integrase. mdpi.comnih.govrsc.org This chelating ability is a key interaction that can lead to potent inhibition of the enzyme's function. rsc.org Researchers have successfully used the indole-2-carboxylic acid scaffold to design and synthesize novel inhibitors for targets such as HIV-1 integrase and indoleamine 2,3-dioxygenase 1 (IDO1)/tryptophan 2,3-dioxygenase (TDO), which are important in antiviral and cancer immunotherapy research, respectively. nih.govnih.gov
The introduction of halogen atoms (bromine and chlorine) onto the indole ring is a common and effective strategy in medicinal chemistry for optimizing drug candidates. researchgate.net Halogenation can profoundly affect the physicochemical properties and bioactivity of a molecule. frontiersin.orgnih.gov The presence of halogens can enhance various biological activities, potentially by increasing the compound's lipophilicity, which can improve membrane permeability, or by forming specific halogen bonds with biological targets. researchgate.netnih.gov Furthermore, the bromine and chlorine atoms on the scaffold serve as chemically reactive "handles" for further molecular modifications. researchgate.net They are susceptible to nucleophilic substitution and can participate in various cross-coupling reactions, allowing for the synthesis of more complex and diverse molecules from the initial halogenated scaffold. evitachem.com This dual role of enhancing bioactivity and providing synthetic versatility makes halogenated indoles highly valuable in drug discovery programs. researchgate.netnih.gov
Overview of Academic Research Trajectories for Ethyl 4 Bromo 6 Chloro 1h Indole 2 Carboxylate
Strategic Approaches to Indole Ring Construction and Functionalization
The construction of the indole nucleus is a well-established field in organic synthesis, with several named reactions providing versatile routes to this important heterocycle. Modifications and modern adaptations of these classical methods, along with the development of new transition-metal-catalyzed reactions, have expanded the scope of accessible indole derivatives.
Fischer Indole Synthesis Modifications for Substituted Indole-2-carboxylates
The Fischer indole synthesis, discovered in 1883 by Emil Fischer, is a robust and widely used method for constructing the indole ring from a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the indole.
For the synthesis of this compound, a plausible Fischer indole synthesis approach would involve the reaction of (3-bromo-5-chlorophenyl)hydrazine with ethyl pyruvate. The reaction is typically catalyzed by Brønsted acids like hydrochloric acid or sulfuric acid, or Lewis acids such as zinc chloride. A patent for the synthesis of the related compound, ethyl 4-bromo-7-methylindole-2-carboxylate, describes the cyclization of ethyl pyruvate-5-bromo-2-methylphenylhydrazone using anhydrous zinc chloride in ethylene (B1197577) glycol at elevated temperatures. This suggests that similar conditions could be applied to the synthesis of the target 4-bromo-6-chloro analogue.
Modifications to the classical Fischer indole synthesis have been developed to improve yields, expand substrate scope, and introduce milder reaction conditions. One notable modification is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate in situ. This approach can be advantageous when the corresponding phenylhydrazine is unstable or difficult to access.
Table 1: Key Steps in the Fischer Indole Synthesis
| Step | Description |
| 1. Hydrazone Formation | Reaction of a substituted phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone. |
| 2. Tautomerization | The phenylhydrazone tautomerizes to its enamine form. |
| 3.-Sigmatropic Rearrangement | The enamine undergoes a concerted rearrangement to form a di-imine intermediate. |
| 4. Cyclization and Aromatization | The intermediate cyclizes and eliminates ammonia to form the aromatic indole ring. |
Japp-Klingemann Condensation and Subsequent Cyclization Approaches
The Japp-Klingemann reaction provides an alternative route to the hydrazone precursors required for the Fischer indole synthesis. This reaction involves the coupling of an aryl diazonium salt with a β-keto-ester or β-keto-acid, followed by hydrolysis and decarboxylation to yield a hydrazone. This method is particularly useful for the synthesis of indole-2-carboxylates.
In the context of this compound synthesis, this approach would begin with the diazotization of 3-bromo-5-chloroaniline (B31250) to form the corresponding diazonium salt. This salt would then be reacted with a β-keto-ester, such as ethyl 2-methylacetoacetate. The resulting intermediate would then undergo cyclization under acidic conditions, similar to the final steps of the Fischer indole synthesis, to afford the target indole-2-carboxylate (B1230498). The Japp-Klingemann reaction offers a versatile entry point for introducing diversity at the C3 position of the indole ring by varying the starting β-dicarbonyl compound.
Palladium-Catalyzed Cyclization and Cross-Coupling Methods for Indole Formation (e.g., Suzuki-Miyaura coupling, Buchwald-Hartwig amidation)
Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, offering efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. These methods can be applied to both the construction of the indole ring and its subsequent functionalization.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a powerful method for forming C-C bonds. While not a direct method for indole ring formation from acyclic precursors in the classical sense, it is highly valuable for the synthesis of substituted indoles. For instance, a pre-formed dihaloindole core can be selectively functionalized at the bromine or chlorine positions. The reactivity differences between aryl bromides and chlorides can often be exploited for selective couplings.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction is a cornerstone of modern synthetic chemistry for the preparation of anilines and other N-aryl compounds. In the context of indole synthesis, this methodology can be employed in several ways. For instance, an intramolecular Buchwald-Hartwig reaction of a suitably substituted aniline (B41778) derivative can lead to the formation of the indole ring. Alternatively, this reaction is instrumental in preparing the substituted phenylhydrazine precursors required for the Fischer indole synthesis. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope and efficiency of this reaction.
Copper-Catalyzed Indole Synthesis Routes
ZrCl₄-Promoted Facile Synthesis of Indole Derivatives
Zirconium(IV) chloride (ZrCl₄) has been shown to be an effective promoter for the synthesis of indole derivatives. One reported method involves the ZrCl₄-promoted nitrogen extrusion from aryl azidoacrylates, followed by annulation to form the indole ring. This reaction proceeds under mild conditions and is applicable to a variety of substrates. The synthesis of this compound via this route would require the preparation of the corresponding ethyl 2-azido-3-(3-bromo-5-chlorophenyl)acrylate precursor. The ZrCl₄ likely acts as a Lewis acid to facilitate the key transformations.
Table 2: Comparison of Selected Synthetic Methodologies for Indole Synthesis
| Methodology | Key Precursors | Catalyst/Reagent | Advantages | Potential Challenges |
| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Acid (Brønsted or Lewis) | Well-established, versatile | Harsh conditions, limited to certain substitution patterns |
| Japp-Klingemann Reaction | Aryl diazonium salt, β-Keto-ester | Base, then Acid | Good for indole-2-carboxylates | Multi-step, requires diazonium salt preparation |
| Palladium-Catalyzed Cyclization | Substituted anilines/aryl halides | Palladium catalyst, Ligand | High efficiency, broad scope | Catalyst cost and sensitivity |
| ZrCl₄-Promoted Synthesis | Aryl azidoacrylate | ZrCl₄ | Mild conditions | Precursor synthesis can be multi-step |
Regioselective Functionalization of the Indole Nucleus
The synthesis of this compound can also be achieved through the regioselective functionalization of a pre-existing indole-2-carboxylate core. The inherent reactivity of the indole ring dictates that electrophilic substitution typically occurs at the C3 position. Therefore, direct halogenation of ethyl 1H-indole-2-carboxylate would likely lead to substitution at the 3-position.
To achieve the desired 4,6-dihalo substitution pattern, a multi-step approach is necessary. This often involves the synthesis of an appropriately substituted aniline precursor which is then used in a classical indole synthesis, as described in the sections above. Alternatively, direct C-H functionalization methods using directing groups can be employed to achieve regioselectivity that goes against the natural reactivity of the indole nucleus.
A plausible synthetic route to methyl 6-bromo-4-chloro-1H-indole-2-carboxylate, a close analogue of the target compound, involves the bromination and chlorination of an indole precursor, followed by esterification. This suggests a strategy where an indole-2-carboxylic acid is first synthesized, and then the halogen atoms are introduced in a stepwise manner. The order of halogenation and the choice of halogenating agents would be crucial for achieving the desired regioselectivity. For instance, electrophilic aromatic substitution on the indole ring is known to be influenced by the directing effects of existing substituents.
Introduction of Halogen Substituents (Bromine and Chlorine) at Specific Positions
The introduction of halogen atoms onto the indole scaffold is a key step in the synthesis of the target compound and its derivatives. The positions of these halogens can significantly influence the molecule's electronic properties and biological activity. rsc.org The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution, but controlling the position of substitution can be challenging. researchgate.net
Electrophilic halogenating agents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used. The inherent reactivity of the indole ring typically directs electrophilic attack to the C-3 position. However, when the C-3 position is blocked or when specific directing groups are used, substitution can be guided to other positions on the carbocyclic ring.
For a 4-bromo-6-chloro substitution pattern, a multi-step sequence is generally required. This might involve:
Directed ortho-metalation: A directing group at the N-1 position can facilitate lithiation at the C-7 or other specific positions, followed by quenching with a halogen source.
Sandmeyer reaction: Starting from a corresponding amino-indole, a diazonium salt can be formed and subsequently displaced by a halide.
Enzymatic Halogenation: Biocatalytic methods using halogenase enzymes offer high regioselectivity under mild conditions. For instance, the RebH enzyme has been used for the selective halogenation of various indole derivatives. frontiersin.org These enzymes can tolerate a range of substituents on the indole ring, including electron-withdrawing groups like esters and other halogens. frontiersin.org
The choice of strategy depends on the available starting materials and the desired regiochemical outcome. The presence of the C-2 carboxylate group, an electron-withdrawing group, deactivates the indole ring towards electrophilic substitution, which can influence the reaction conditions required for halogenation.
Alkylation and Acylation Strategies at N-1 and C-3 Positions
Functionalization at the N-1 and C-3 positions of the indole nucleus is a common strategy for modifying the properties of indole-based compounds.
N-1 Alkylation and Acylation: The indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form a nucleophilic anion. This anion readily reacts with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-1 substituted products. nih.govnih.gov The choice of base and solvent is crucial for achieving high yields and avoiding side reactions. For indole-2-carboxylates, N-alkylation is often straightforward, as the electron-withdrawing ester group increases the acidity of the N-H bond. mdpi.commdpi.com
C-3 Alkylation and Acylation: The C-3 position is the most nucleophilic carbon in the indole ring and is the preferred site for electrophilic attack. researchgate.net However, in this compound, direct C-3 acylation or alkylation via classical Friedel-Crafts conditions can be challenging due to the deactivating effects of the C-2 ester and the halogen substituents. More advanced methods may be required:
Mannich reaction: This reaction introduces an aminomethyl group at C-3, which can serve as a handle for further transformations.
Vilsmeier-Haack reaction: This reaction introduces a formyl group at C-3.
Metal-catalyzed cross-coupling: Palladium-catalyzed reactions can be used to couple C-3 halides or triflates with various partners. nih.gov
Regioselectivity between N-1 and C-3 alkylation can often be controlled by the reaction conditions. For instance, reactions under basic conditions often favor N-alkylation, while acidic conditions can promote C-3 substitution. researchgate.netnih.gov Some catalytic systems allow for divergent synthesis, where changing the ligand or base can switch the selectivity between the N-1 and C-3 positions. researchgate.netnih.gov
| Transformation | Position | Reagents & Conditions | Yield | Ref. |
| N-Methylation | N-1 | MeI, KOH, Acetone | Good | mdpi.com |
| N-Benzylation | N-1 | BnBr, NaH, DMF | High | nih.gov |
| N-Tosylation | N-1 | TsCl, Base | 96% | nih.gov |
| C-3 Phenylation | C-3 | PhB(OH)₂, Pd Catalyst | 72-98% | nih.gov |
Esterification and Hydrolysis of the C-2 Carboxylate Moiety
The ethyl ester at the C-2 position is a versatile functional group that can be readily modified.
Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid (4-bromo-6-chloro-1H-indole-2-carboxylic acid) under either acidic or basic conditions. mdpi.comorgsyn.org
Basic Hydrolysis (Saponification): This is typically performed using an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, often with a co-solvent like ethanol (B145695) or methanol (B129727) to ensure solubility. The reaction is usually carried out at elevated temperatures. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the free carboxylic acid. mdpi.com
Acidic Hydrolysis: This method involves heating the ester in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. This reaction is reversible, and an excess of water is used to drive the equilibrium towards the carboxylic acid.
Esterification: The C-2 carboxylic acid can be converted back to an ethyl ester or other esters through several methods.
Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of the desired alcohol (e.g., ethanol) in the presence of a strong acid catalyst (e.g., H₂SO₄) at reflux. orgsyn.org
Reaction with Thionyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂). The acyl chloride is then reacted with the alcohol to form the ester. nih.gov This method is often high-yielding and proceeds under mild conditions. nih.gov
These transformations are fundamental for creating libraries of compounds where the ester group is varied to probe its influence on biological activity or physical properties. nih.govacs.org
Directed Ortho-Metalation and Lithiation Strategies for Substitution
Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic rings. acs.orgnih.gov This strategy relies on the use of a directed metalation group (DMG), which coordinates to an organolithium base (like n-BuLi or s-BuLi) and directs deprotonation to an adjacent ortho position.
In the context of indole synthesis, a suitable DMG is typically installed at the N-1 position. Common DMGs for indoles include amides, carbamates, or phosphinoyl groups. acs.orgnih.gov Once the N-1 position is protected with a DMG, lithiation can be directed to either the C-2 or C-7 position. acs.org
To functionalize positions on the benzene (B151609) ring, such as C-4 or C-7, a multi-step DoM strategy can be employed:
N-1 Protection: The indole nitrogen is protected with a suitable DMG (e.g., N-amide).
C-2 Silylation: The most acidic C-2 proton is first metalated and then quenched with a silylating agent (e.g., TMSCl) to temporarily block this position. acs.org
C-7 (or C-4) Metalation: With the C-2 position blocked, a second metalation step with a strong base (e.g., s-BuLi/TMEDA) can selectively deprotonate the C-7 position. acs.org
Electrophilic Quench: The resulting C-7 lithiated species can be trapped with a variety of electrophiles to introduce substituents such as halogens (using C₂Cl₆ or Br₂), alkyl groups, or boronic esters. The boronic esters can then be used in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. acs.orgnih.gov
This methodology provides a predictable and efficient route to C-7 substituted indoles, a substitution pattern that is often difficult to achieve through classical electrophilic substitution reactions. acs.orgacs.org
Synthesis of Structurally Related Derivatives and Compound Libraries
The core structure of this compound serves as a versatile scaffold for the synthesis of compound libraries. By systematically modifying the substituents at various positions, chemists can generate a diverse set of molecules for structure-activity relationship (SAR) studies.
Exploration of Diverse Substituent Effects on the Indole Core for Structure-Activity Relationship Studies
SAR studies are fundamental in medicinal chemistry for optimizing the biological activity and properties of a lead compound. By creating analogues of this compound, researchers can investigate how changes in the substitution pattern affect its interaction with a biological target. acs.orgnih.gov
Key positions for modification include:
N-1 Position: Introducing different alkyl or aryl groups can influence lipophilicity, steric interactions, and potential hydrogen bonding.
C-3 Position: Introduction of small alkyl groups or other functional groups can probe for additional binding pockets. nih.gov
Benzene Ring (C-4 to C-7): The existing bromine at C-4 and chlorine at C-6 can be replaced with other groups via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the exploration of a wide range of electronic and steric effects. acs.orgnih.gov
For example, in the development of 1H-indole-2-carboxamides as CB1 receptor allosteric modulators, SAR studies revealed that chloro or fluoro groups at the C-5 position and short alkyl groups at the C-3 position enhanced potency. nih.gov Similarly, in studies of indole-based HIV-1 fusion inhibitors, the linkage between indole units and the nature of substituents were found to be critical for activity. nih.govacs.org
| Compound Series | Target | Key SAR Finding | Ref. |
| 1H-Indole-2-carboxamides | CB1 Receptor | Chloro group at C-5 and small alkyl groups at C-3 enhance potency. | nih.gov |
| Bis-indoles | HIV-1 gp41 | Linkage between indole units (e.g., 6-6') is critical for activity. | nih.govacs.org |
| 4-Aminoazaindoles | Trypanosoma brucei | Substitution on a linked pyrazole (B372694) ring is required for potent activity. | acs.org |
Stereoselective Synthesis of Complex Indole Architectures
Indole is a core component of many complex natural products and alkaloids that possess significant biological activity and intricate three-dimensional structures. nih.govrsc.org Substituted indoles like this compound can serve as valuable building blocks for the stereoselective synthesis of these more complex architectures. nih.gov
Strategies to build stereochemical complexity from such a planar precursor include:
Asymmetric Catalysis: The indole nucleus can participate in various enantioselective reactions. For instance, asymmetric Friedel-Crafts alkylations at the C-2 or C-3 position can establish a chiral center.
Diels-Alder Reactions: The indole ring can act as a dienophile or, if appropriately activated, as part of a diene system in cycloaddition reactions to build fused ring systems with controlled stereochemistry. bohrium.com
Substrate-Controlled Diastereoselective Reactions: By introducing a chiral auxiliary or a stereocenter elsewhere in the molecule (e.g., at the N-1 position), subsequent reactions can be directed to occur on a specific face of the indole ring.
Cascade Reactions: A single synthetic operation can trigger a sequence of bond-forming events to rapidly construct complex polycyclic indole architectures from simpler precursors. bohrium.com
For example, functionalized hydroindoles have been synthesized stereoselectively to serve as key building blocks for complex natural products like rostratins. nih.gov These advanced synthetic methods allow chemists to transform a simple, functionalized indole into a complex, stereochemically rich molecule with potential therapeutic applications. nih.gov
Development of Synthetic Routes for Analogues Bearing Photoactivatable Functionalities
The strategic incorporation of photoactivatable functionalities into the this compound scaffold opens avenues for the development of sophisticated molecular probes. These photoactivatable analogues can be employed in photocrosslinking studies to elucidate ligand-receptor interactions and map binding sites with high spatiotemporal resolution. The synthetic methodologies for these analogues are centered on the introduction of latent reactive groups that can be converted into highly reactive species upon irradiation with light of a specific wavelength. Commonly employed photoactivatable moieties include benzophenones, phenyl azides, and aliphatic azides.
The development of these specialized analogues typically involves a modular synthetic approach. This begins with the synthesis of the core halogenated indole structure, followed by the attachment of a linker arm that bears the photoactivatable group. A key precursor for these syntheses is 4-bromo-6-chloro-1H-indole-2-carboxylic acid, which can be synthesized through established indole formation methodologies such as the Fischer or Bartoli indole synthesis, followed by regioselective halogenation.
Synthesis of the Carboxylic Acid Precursor:
A plausible route to the key intermediate, 4-bromo-6-chloro-1H-indole-2-carboxylic acid, involves the Fischer indole synthesis. This would start from a correspondingly substituted phenylhydrazine, for instance, (3-bromo-5-chlorophenyl)hydrazine, which is reacted with pyruvic acid under acidic conditions to yield the desired indole-2-carboxylic acid. Subsequent esterification provides the parent compound, this compound.
General Strategy for Incorporating Photoactivatable Groups:
The primary strategy for creating photoactivatable analogues involves the synthesis of derivatives where the ethyl ester group is replaced by an amide-linked substituent bearing a photoactivatable moiety. This necessitates the initial hydrolysis of the parent ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a synthesized amine-containing linker.
Analogues Bearing a Benzophenone Moiety:
Benzophenone is a widely utilized photophore that, upon excitation with UV light (typically around 350-360 nm), forms a triplet diradical that can abstract a hydrogen atom from neighboring C-H bonds, leading to covalent crosslinking.
A synthetic route to a benzophenone-containing analogue would first involve the preparation of an appropriate amino-linker. For example, 4-aminobenzophenone (B72274) can be reacted with an amino acid or a short polyethylene (B3416737) glycol chain that has a terminal amino group, creating a linker of variable length. This linker is then coupled with 4-bromo-6-chloro-1H-indole-2-carboxylic acid using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of hydroxybenzotriazole (B1436442) (HOBt).
Table 1: Proposed Synthesis of a Benzophenone-Containing Analogue
| Step | Starting Materials | Reagents and Conditions | Product |
| 1 | 4-bromo-6-chloro-1H-indole-2-carboxylic acid, 4-(2-aminoethyl)benzoyl)benzene | EDC, HOBt, DIPEA, DMF, rt | N-(2-(4-benzoylphenyl)ethyl)-4-bromo-6-chloro-1H-indole-2-carboxamide |
Analogues Bearing an Azide (B81097) Moiety:
Aryl and aliphatic azides are another important class of photoactivatable groups. Upon photolysis, they form highly reactive nitrenes that can undergo a variety of insertion reactions with C-H and N-H bonds, or addition to double bonds, resulting in covalent labeling of interacting biomolecules.
The synthesis of azide-bearing analogues follows a similar logic. An aliphatic linker containing a terminal azide and a terminal amine can be synthesized, for example, by reacting a diamine with a reagent that introduces the azide functionality, such as azidotrifluoroborate. This bifunctional linker is then coupled to the 4-bromo-6-chloro-1H-indole-2-carboxylic acid.
Table 2: Proposed Synthesis of an Aliphatic Azide-Containing Analogue
| Step | Starting Materials | Reagents and Conditions | Product |
| 1 | 4-bromo-6-chloro-1H-indole-2-carboxylic acid, 2-azidoethan-1-amine | HATU, DIPEA, CH2Cl2, rt | 4-bromo-N-(2-azidoethyl)-6-chloro-1H-indole-2-carboxamide |
These advanced synthetic methodologies provide a versatile toolkit for the creation of photoactivatable analogues of this compound. The modular nature of these synthetic routes allows for the systematic variation of the photoactivatable group, the linker length, and the attachment point on the indole scaffold, enabling the fine-tuning of the pharmacological and photochemical properties of the resulting molecular probes.
X-ray Crystallography for Absolute Stereochemistry and Molecular Conformation Analysis
No published X-ray crystallographic data for this compound could be located. This analysis would be essential to definitively determine its crystal system, space group, and precise bond lengths and angles. Such data would provide unequivocal proof of the molecular structure and conformation in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
¹H-NMR and ¹³C-NMR for Carbon Skeleton and Proton Environment Elucidation
Specific, experimentally determined ¹H-NMR and ¹³C-NMR spectra for this compound are not available in the surveyed literature. This data is crucial for mapping the proton and carbon environments within the molecule. A hypothetical ¹H-NMR spectrum would be expected to show signals for the aromatic protons on the indole ring, the N-H proton, and the ethyl ester group (a quartet and a triplet). Similarly, a ¹³C-NMR spectrum would reveal the chemical shifts for each unique carbon atom in the structure. Without experimental spectra, a detailed assignment of chemical shifts and coupling constants is not possible.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Advanced 2D NMR studies, which are essential for confirming the connectivity of protons and carbons and for understanding spatial relationships between atoms, have not been published for this compound. These techniques would be necessary to unambiguously assign the signals observed in 1D NMR spectra and to confirm the substitution pattern on the indole ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis
While the exact mass of this compound can be calculated as 300.95052 Da, published experimental HRMS data to confirm this value is absent. nih.gov HRMS is critical for verifying the elemental composition of a molecule. Furthermore, analysis of the fragmentation pattern would provide valuable information about the compound's structure and stability.
Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Analysis and Theoretical Validation
No experimental FT-IR or FT-Raman spectra for this specific compound are publicly available. These techniques are used to identify characteristic functional groups. For this molecule, key vibrational modes would include the N-H stretch, C=O stretch of the ester, C-O stretch, aromatic C-H and C=C stretches, and vibrations corresponding to the C-Cl and C-Br bonds.
UV-Vis Spectroscopy for Electronic Transition Analysis
Published UV-Vis spectroscopic data, which would provide information about the electronic transitions within the conjugated indole system, could not be found for this compound. The spectrum would show characteristic absorption maxima (λmax) corresponding to the π→π* transitions of the aromatic system.
Computational and Theoretical Investigations of Ethyl 4 Bromo 6 Chloro 1h Indole 2 Carboxylate and Analogues
Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For ethyl 4-bromo-6-chloro-1H-indole-2-carboxylate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), are employed to determine the molecule's most stable three-dimensional conformation (optimized geometry). researchgate.net These calculations provide precise bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties. The optimized structure serves as the foundation for all subsequent computational analyses. researchgate.net
Frontier Molecular Orbital (FMO) theory is essential for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting molecular stability and reactivity. researchgate.net
A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.
A small energy gap suggests the molecule is more reactive and less stable. materialsciencejournal.org
Table 1: Predicted Frontier Orbital Energies
| Parameter | Predicted Value (eV) | Implication |
|---|---|---|
| EHOMO | -6.5 to -7.5 | Energy required to remove an electron. |
| ELUMO | -1.5 to -2.5 | Energy released when an electron is added. |
Note: These values are illustrative, based on typical DFT results for similar halogenated indole (B1671886) derivatives.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface.
Red regions indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. For the target molecule, these would be concentrated around the oxygen atoms of the carboxylate group and, to a lesser extent, the nitrogen of the indole ring.
Blue regions indicate positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the N-H proton of the indole ring. researchgate.net
Green regions represent neutral potential.
The MEP map for this compound would clearly delineate these zones, providing a visual guide to its chemical reactivity. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "Lewis-like" structures. wisc.edufaccts.de It examines charge transfer events, hyperconjugative interactions, and intramolecular bonding. wisc.edu
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements and interactions of atoms and molecules, providing insights into conformational flexibility. For a molecule like this compound, MD can explore the rotational freedom around single bonds, such as the bond connecting the ethyl ester to the indole core, revealing the most populated conformations in a given environment (e.g., in solution).
In the context of drug design, MD simulations are crucial for studying how a ligand interacts with its biological target, such as a protein receptor or enzyme. After an initial binding pose is predicted by molecular docking, MD simulations can be run to assess the stability of the ligand-protein complex, observe how the ligand adjusts its conformation within the binding pocket, and calculate the binding free energy, providing a more accurate prediction of binding affinity.
In Silico Predictions for Pharmacokinetic Properties (excluding toxicity)
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. These predictions help to identify compounds with potentially favorable pharmacokinetic profiles. For this compound, various molecular descriptors can be calculated to predict its drug-likeness, often evaluated against criteria like Lipinski's Rule of Five.
Table 2: Predicted Pharmacokinetic Properties
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 302.55 g/mol nih.gov | Meets Lipinski's rule (< 500), favoring absorption. |
| LogP (Octanol/Water Partition Coefficient) | ~3.9 nih.gov | Indicates good lipid solubility, aiding membrane permeability. |
| Hydrogen Bond Donors | 1 (the N-H group) | Meets Lipinski's rule (≤ 5). |
| Hydrogen Bond Acceptors | 2 (the two oxygen atoms) | Meets Lipinski's rule (≤ 10). |
| Topological Polar Surface Area (TPSA) | 42.1 Ų nih.gov | Suggests good oral bioavailability (< 140 Ų). |
These predictions are based on computational models and provide a preliminary assessment of the molecule's pharmacokinetic potential.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Functionality Prediction
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neliti.com By analyzing a dataset of related molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. nih.gov
For indole analogues, QSAR models have been successfully used to predict various biological activities, including anti-inflammatory and anti-proliferative effects. neliti.com In a typical QSAR study involving this compound, this molecule would be part of a larger series of substituted indoles. A wide range of molecular descriptors would be calculated for each compound, including:
Electronic descriptors: Dipole moment, HOMO/LUMO energies.
Steric descriptors: Molecular volume, surface area.
Topological descriptors: Connectivity indices.
Hydrophobic descriptors: LogP.
Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are then used to create a model that correlates a selection of these descriptors with the observed biological activity (e.g., IC50 values). neliti.comnih.gov Such a model could then be used to predict the biological functionality of this compound and guide the design of new analogues with potentially enhanced activity.
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-bromo-6-chloro-1H-indole-2-carboxylic acid |
| methyl 6-bromo-4-chloro-1H-indole-2-carboxylate |
| 4-bromo-6-chloro-1H-indole |
| ethyl 6-bromo-4-fluoro-1H-indole-2-carboxylate |
Exploration of Biological Activities and Mechanistic Insights of Ethyl 4 Bromo 6 Chloro 1h Indole 2 Carboxylate Derivatives Pre Clinical Focus
Enzyme Inhibition and Modulation Studies
Investigation of Cholinesterase and Monoamine Oxidase Inhibition
Derivatives of the indole-2-carboxylate (B1230498) scaffold have been investigated for their potential to inhibit key enzymes in the central nervous system, such as cholinesterases (acetylcholinesterase, AChE; butyrylcholinesterase, BChE) and monoamine oxidases (MAO).
Research into indol-2-carboxylic acid esters incorporating an N-phenylpiperazine moiety has demonstrated notable cholinesterase-inhibiting activity. A study focused on these derivatives revealed that the majority of the synthesized compounds exhibited inhibitory potential against both AChE and BChE. One of the most potent compounds identified was a quaternary ammonium (B1175870) salt of 1H-indole-2-carboxylic acid containing a nitro-substituted N-phenylpiperazine fragment, which showed the highest activity against acetylcholinesterase.
Furthermore, the broader class of indole (B1671886) derivatives has been evaluated for monoamine oxidase inhibition. A series of indole and benzofuran (B130515) derivatives were found to be selective MAO-B inhibitors, with inhibitory constants (Ki) in the nanomolar to micromolar range. The most potent compound in this series, 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide, displayed a Ki value of 0.03 µM and was 99-fold more selective for the MAO-B isoform. These findings suggest that the indole nucleus is a promising scaffold for developing reversible MAO-B inhibitors, which could have therapeutic applications in neurodegenerative conditions like Parkinson's disease.
Targeting Epidermal Growth Factor Receptor (EGFR) and BRAF V600E Pathways
In the field of oncology, derivatives of the indole-2-carboxylate core have emerged as potent inhibitors of critical signaling pathways, including those driven by the Epidermal Growth Factor Receptor (EGFR) and the BRAF V600E mutant protein. A novel series of 5-chloro-indole-2-carboxylate derivatives demonstrated significant antiproliferative activity by targeting these pathways.
These compounds were tested for their inhibitory effects on both EGFR and the BRAFV600E mutant. The enzyme assays revealed potent inhibition, with IC50 values in the nanomolar range. For instance, the m-piperidinyl derivative (Compound 3e) was identified as the most potent EGFR inhibitor in its series, with an IC50 value of 68 nM, which is 1.2 times more potent than the reference drug erlotinib (B232) (IC50 = 80 nM). The same compound also showed the strongest activity against BRAFV600E with an IC50 of 35 nM.
Notably, several of these derivatives exhibited a dual inhibitory effect. Further studies on related 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides also showed potent inhibition against both wild-type EGFR and the resistant EGFRT790M mutant, with some compounds showing IC50 values equivalent to the reference drug osimertinib. The ability of these indole-based compounds to dually inhibit both EGFR and BRAFV600E highlights their potential as versatile anticancer agents.
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| 5-chloro-indole-2-carboxylate (3a, R=H) | EGFR | 89 | |
| 5-chloro-indole-2-carboxylate (3a, R=H) | BRAF V600E | 43 | |
| 5-chloro-indole-2-carboxylate (3b, R=p-pyrrolidin-1-yl) | EGFR | 74 | |
| 5-chloro-indole-2-carboxylate (3b, R=p-pyrrolidin-1-yl) | BRAF V600E | 39 | |
| 5-chloro-indole-2-carboxylate (3e, R=m-piperidin-1-yl) | EGFR | 68 | |
| 5-chloro-indole-2-carboxylate (3e, R=m-piperidin-1-yl) | BRAF V600E | 35 | |
| Erlotinib (Reference) | EGFR | 80 | |
| Vemurafenib (Reference) | BRAF V600E | 30 |
Inhibition of HIV-1 Reverse Transcriptase (RT) and Integrase (IN)
The indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of novel inhibitors targeting HIV-1 integrase (IN), a critical enzyme for viral replication. HIV-1 integrase strand transfer inhibitors (INSTIs) are a key class of antiretroviral drugs, and research has focused on developing new agents to overcome drug resistance.
Virtual screening and subsequent optimization led to the development of indole-2-carboxylic acid derivatives with potent anti-integrase activity. Mechanistic studies suggest that the indole nucleus and the C2 carboxyl group chelate with the two Mg²⁺ ions within the active site of the enzyme, effectively blocking its strand transfer function.
Structural optimizations of an initial lead compound resulted in derivative 20a, which demonstrated a significantly enhanced integrase inhibitory effect with an IC50 value of 0.13 µM. Structure-activity relationship studies revealed that introducing a halogenated benzene (B151609) ring at the C6 position and a long branch at the C3 position of the indole core markedly increased the inhibitory activity against HIV-1 integrase. Another optimized derivative, compound 17a, also showed potent inhibition with an IC50 value of 3.11 µM.
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Indole-2-carboxylic acid derivative (20a) | HIV-1 Integrase | 0.13 | |
| Indole-2-carboxylic acid derivative (17a) | HIV-1 Integrase | 3.11 |
Dual Inhibition of Indoleamine 2,3-Dioxygenase (IDO1) and Tryptophan 2,3-Dioxygenase (TDO)
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism and are considered important targets for cancer immunotherapy due to their role in creating an immunosuppressive tumor microenvironment. The failure of selective IDO1 inhibitors in late-stage clinical trials has spurred interest in developing dual IDO1/TDO inhibitors to overcome potential compensatory mechanisms.
The indole-2-carboxylic acid framework has been successfully utilized to develop such dual inhibitors. A study detailing the synthesis and evaluation of various indole-2-carboxylic acid derivatives found that a series of 6-acetamido-indole-2-carboxylic acids were potent dual inhibitors with IC50 values in the low micromolar range for both enzymes.
Within this series, compound 9o-1 was identified as the most potent dual inhibitor, with an IC50 of 1.17 µM for IDO1 and 1.55 µM for TDO. Interestingly, an oxidized para-benzoquinone derivative of another compound in the series (9p-O) demonstrated even stronger dual inhibition, with IC50 values at the double-digit nanomolar level. Molecular docking studies suggest these compounds bind effectively within the active sites of both IDO1 and TDO, providing a basis for further structural optimization.
| Compound | IDO1 IC50 (µM) | TDO IC50 (µM) | Reference |
|---|---|---|---|
| 6-acetamido-indole-2-carboxylic acid derivative (9o-1) | 1.17 | 1.55 | |
| para-benzoquinone derivative (9p-O) | Double-digit nM | Double-digit nM |
Modulation of Adenosine Monophosphate-activated Protein Kinase (AMPK) Activity
Adenosine monophosphate-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis, and its activation is a therapeutic strategy for metabolic diseases like diabetic nephropathy. Research has led to the discovery of a direct AMPK activator based on a 6-chloro-indole scaffold, demonstrating that this class of compounds can modulate the activity of key metabolic enzymes.
The compound, 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577), was identified following optimization of an initial screening hit. While this is an indole-3-carboxylic acid, its development from a 5-bromo-6-chloro-indole starting material highlights the utility of the chloro-indole core in targeting this kinase.
In vitro pharmacology studies confirmed that PF-06409577 is a direct activator of AMPK. The structure-activity relationship studies indicated that the chlorine atom at the C6 position of the indole binds within a buried lipophilic pocket of the enzyme, contributing to a significant increase in potency. This compound was advanced to first-in-human clinical trials for the potential treatment of diabetic nephropathy.
Inhibition of 15-Lipoxygenase-1 (15-LOX-1)
Human 15-lipoxygenase-1 (15-LOX-1) is an enzyme implicated in the pathophysiology of several inflammatory diseases, making it an attractive target for inhibitor development. A fragment screening approach identified ethyl 6-chloro-1H-indole-2-carboxylate as a promising hit for inhibiting 15-LOX-1. This compound, a close analog of the subject molecule, served as the foundation for structure-activity relationship (SAR) studies to develop more potent inhibitors.
The initial hit, ethyl 6-chloro-1H-indole-2-carboxylate, and a related derivative, 6-chloro-3-formyl-1H-indole-2-ethyl acetate, were found to have inhibitory potencies in the low micromolar range. The halogen substitution at the 6-position was noted as a beneficial feature for increasing metabolic stability. Further optimization, particularly by introducing substituents at the 3-position of the indole ring, led to the development of significantly more potent inhibitors. This systematic modification of the indole core scaffold has yielded novel and potent 15-LOX-1 inhibitors that can be used to study the enzyme's role in inflammatory conditions.
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Ethyl 6-chloro-1H-indole-2-carboxylate | 15-LOX-1 | Low micromolar range | |
| 6-chloro-3-formyl-1H-indole-2-ethyl acetate | 15-LOX-1 | Low micromolar range |
Targeting MDM2-p53 Protein-Protein Interaction
The interaction between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2, is a critical target in oncology. Inhibiting this protein-protein interaction (PPI) can stabilize p53, leading to the reactivation of its tumor-suppressing functions, such as cell cycle arrest and apoptosis. In the quest for small-molecule inhibitors, derivatives of the indole scaffold have emerged as a promising class of compounds.
Research into novel p53-MDM2 antagonists has led to the development of indole-based compounds that effectively disrupt this critical interaction. One such derivative, YH239-EE, an ethyl ester prodrug derived from a 6-chloro-1H-indole-2-carboxylate core, has demonstrated significant potential. nih.gov This compound and its active carboxylic acid form, YH239, have been identified as potent inhibitors of the p53-MDM2 interaction. nih.gov Preclinical studies in acute myeloid leukemia (AML) cell lines, where wild-type p53 is common, showed that YH239-EE is a powerful apoptosis-inducing agent. nih.gov The efficacy of these indole derivatives is rooted in their ability to mimic key p53 residues, fitting into the hydrophobic p53-binding pocket on the MDM2 protein. Structural analysis from a co-crystal structure of YH239 with MDM2 has provided a clear basis for its high-affinity binding and antagonist activity. nih.gov The development of these agents underscores the potential of substituted indole-2-carboxylates as a foundational scaffold for novel, non-genotoxic cancer therapies. nih.gov
Anti-infective Research (Excluding Clinical Outcomes)
The indole-2-carboxylate scaffold has been investigated as a source of novel antiviral agents with broad-spectrum activity. A series of these derivatives were synthesized and evaluated in vitro against a panel of both RNA and DNA viruses. nih.gov The studies focused on determining the compounds' inhibitory effects on viral replication and their selectivity for viral targets over host cells. nih.gov
The biological results showed that several of the synthesized compounds exhibited potent broad-spectrum antiviral activity. nih.gov For instance, one derivative demonstrated significant inhibitory activity against the influenza A virus (A/FM/1/47 strain) with a 50% inhibitory concentration (IC50) of 7.53 µmol/L and a selectivity index (SI) of 12.1. nih.gov Another compound showed notable activity against Coxsackie B3 (Cox B3) virus, with the highest SI value of 17.1 recorded in the study. nih.gov The research also provided structure-activity relationship (SAR) insights, noting that substituents at the 4, 6, and 7-positions of the indole ring could be modified to tune antiviral activity. nih.govsemanticscholar.org These preclinical findings suggest that indole-2-carboxylate derivatives are a promising foundation for the development of new broad-spectrum antiviral therapeutics. nih.gov
| Compound | Virus Strain | IC50 (μmol/L) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Compound 14f | Influenza A (A/FM/1/47) | 7.53 | 12.1 | nih.gov |
| Compound 8f | Cox B3 virus | 12.6 | 17.1 | nih.gov |
| Compound 14f | Cox B3 virus | 10.2 | >9.8 | nih.gov |
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Halogenated indole derivatives, including those based on the indole-2-carboxylate and related scaffolds, have been a focus of this research due to their demonstrated antimicrobial properties. nih.govresearchgate.net The presence of halogen atoms like bromine and chlorine on the indole ring is often crucial for enhancing biological activity. nih.gov
In vitro studies have shown that various substituted indole derivatives possess significant antibacterial and antifungal capabilities. For example, certain 2-phenylindole (B188600) analogues containing halogen substituents showed excellent inhibitory activities against different bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 2 to 32 μg/mL. sciforum.net Similarly, new indole derivatives incorporating 1,2,4-triazole (B32235) moieties exhibited a broad spectrum of activity, with MIC values of 3.125–50 µg/mL against tested microorganisms, including Candida krusei and methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net Specifically, halogenated indole derivatives were found to be the most potent against C. krusei. researchgate.net The antifungal activity of 3-indolyl-3-hydroxy oxindole (B195798) derivatives against various plant pathogenic fungi has also been reported, with structure-activity relationships indicating that the introduction of bromine or chlorine at position 5 of the oxindole and indole rings is critical for potent activity. nih.gov These findings collectively establish that substituted and halogenated indoles are a valuable chemical class for the development of novel anti-infective agents.
| Compound Class | Organism Type | Example Organisms | MIC Range (μg/mL) | Reference |
|---|---|---|---|---|
| 2-Phenylindole Analogues | Bacteria | Various strains | 2 - 32 | sciforum.net |
| Indole-1,2,4-triazole Derivatives | Bacteria & Fungi | MRSA, C. krusei | 3.125 - 50 | nih.govresearchgate.net |
| 3-Indolyl-3-hydroxy Oxindoles (Compound 3u) | Fungi | Rhizoctonia solani | EC50 = 3.44 mg/L | nih.gov |
Anti-malarial and Anti-tubercular Research
The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant therapeutic applications. nih.govmdpi.comresearchgate.netnih.gov Derivatives of indole-2-carboxylic acid, in particular, have been the subject of extensive preclinical research for various infectious diseases. While direct studies on ethyl 4-bromo-6-chloro-1H-indole-2-carboxylate are not extensively detailed in publicly available literature, research into closely related indole-2-carboxamide analogues provides significant insights into the potential of this chemical class against malaria and tuberculosis.
Anti-tubercular Activity: Indole-2-carboxamides have emerged as a highly promising class of antitubercular agents, with several analogues demonstrating exceptional potency against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govnih.gov The primary mechanism of action for many of these compounds is the inhibition of the essential mycolic acid transporter MmpL3 (Mycobacterial membrane protein Large 3), which is crucial for the formation of the mycobacterial cell wall. nih.govrsc.org
Preclinical studies have identified lead compounds, such as 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide, which exhibit potent activity against drug-sensitive Mtb (MIC = 0.012 μM) and show efficacy in animal models of tuberculosis infection. nih.gov The structure-activity relationship (SAR) studies within this class consistently highlight the importance of substitutions at the 4- and 6-positions of the indole ring for optimal activity. nih.govnih.gov This underscores the therapeutic potential of di-halogenated indole scaffolds like the 4-bromo-6-chloro variant.
Anti-malarial Activity: The indole scaffold is also a key feature in compounds developed to combat malaria. For example, a class of compounds known as spiroindolones, which are spirotetrahydro β-carbolines, were identified from phenotypic screens against Plasmodium falciparum and optimized to yield candidates with potent, nanomolar activity. acs.org Although structurally distinct from simple indole-2-carboxylates, their development showcases the utility of the indole core in antimalarial drug discovery. Research on other halogenated heterocyclic scaffolds has shown that the introduction of halogens can modulate antimalarial potency, though the effects are highly dependent on the specific scaffold and substitution pattern. nih.gov The investigation of halogenated indole-2-carboxylate derivatives thus represents a rational approach in the search for novel antimalarial agents.
The following table summarizes the anti-tubercular activity of representative indole-2-carboxamide analogues, providing context for the potential of the this compound scaffold.
| Compound Name | Substitution Pattern | Target Organism | Activity (MIC) | Reference |
| N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide | 4,6-dimethyl | M. tuberculosis H37Rv | 0.012 μM | nih.gov |
| 4,6-dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide | 4,6-dichloro | M. tuberculosis | Potent | nih.gov |
| 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide (26) | 4,6-difluoro | Drug-sensitive M. tuberculosis | 0.012 μM | nih.gov |
| N-rimantadine-4,6-dichloroindole-2-carboxamide (8g) | 4,6-dichloro | Drug-sensitive M. tuberculosis | 0.32 μM | rsc.org |
Structure-Activity Relationship (SAR) Studies for Optimized Biological Functionality
Impact of Halogen Substitution Patterns (e.g., 4-bromo, 6-chloro) on Efficacy and Metabolic Stability
The substitution of halogen atoms on the indole ring is a critical strategy for modulating the biological activity, efficacy, and metabolic stability of indole-2-carboxylate derivatives. The specific pattern of a bromine atom at the C-4 position and a chlorine atom at the C-6 position is a deliberate design choice informed by extensive SAR studies on related compounds.
Research on indole-2-carboxamides as anti-tubercular agents has consistently shown that di-substitution at the 4- and 6-positions with lipophilic groups is optimal for high potency. nih.gov Halogen groups are often preferred over methyl groups in these positions. researchgate.net For instance, replacing methyl groups with chloro, fluoro, or cyano groups on the 4- and 6-positions of the indole ring significantly improved the metabolic stability of the compounds. nih.gov This enhancement is often attributed to the blocking of metabolically susceptible sites, thereby preventing oxidative metabolism by cytochrome P450 enzymes.
The introduction of halogens also has a profound impact on the lipophilicity of the molecule. In one study, the 4,6-dichloro substituted indole-2-carboxamide was the most lipophilic compound in the series and also exhibited the highest anti-tubercular activity, suggesting a positive correlation between lipophilicity and potency for this particular class of MmpL3 inhibitors. rsc.org However, the effect of halogenation is not universally beneficial across all scaffolds and targets. In the development of antimalarial analogues of thiaplakortone A, the incorporation of bromine or iodine was found to be detrimental to activity. nih.gov This highlights that the impact of halogenation is context-dependent, relying on the specific interactions within the target's binding site.
The table below illustrates the effect of halogen substitution on the anti-tubercular activity of indole-2-carboxamide derivatives.
| Compound Series | Substitution Pattern | Effect on Anti-TB Activity | Reference |
| N-rimantadine-indole-2-carboxamides | 4,6-dichloro | Nearly three-fold increase in activity compared to 4,6-dimethyl analogue. | rsc.org |
| N-rimantadine-indole-2-carboxamides | 4,6-difluoro | More active than 4,6-dimethyl analogue. | rsc.org |
| N-cyclohexyl-indole-2-carboxamides | 4,6-dichloro/difluoro | Significantly improved metabolic stability and maintained high potency. | nih.gov |
Role of the Ester Group and its Hydrolysis Products in Biological Activity
The functional group at the C-2 position of the indole ring is a key determinant of biological activity, and the choice between an ester, a carboxylic acid, or an amide can drastically alter potency and target selectivity. The ethyl ester of this compound plays a multifaceted role that can be interpreted in several ways depending on the biological target.
Direct Target Interaction: The ester group itself can be essential for binding to a biological target. The size, shape, and electronic properties of the ethyl carboxylate may fit optimally into a specific hydrophobic pocket within a receptor or enzyme active site. In some antimalarial quinolone series, for example, the carboxyl ester was found to have the best potency, while its replacement with a carboxylic acid or amide abolished activity. researchgate.net
Prodrug Strategy: The ester may function as a prodrug, designed to improve properties like cell permeability. Once inside the target cell or organism, the ester can be hydrolyzed by endogenous esterases to release the corresponding carboxylic acid. This carboxylic acid is often the biologically active species. For many enzyme inhibitors, such as those targeting HIV-1 integrase, the carboxylic acid at the C-2 position is crucial for chelating with metal ions (e.g., Mg²⁺) in the active site. nih.govresearchgate.netmdpi.com In such cases, the ester serves as a metabolically labile precursor to the active form.
The necessity of the C-2 substituent, whether as an ester or its hydrolyzed acid form, is a common theme in indole-based drug design, with its optimal form being highly target-dependent.
Influence of N-1 and C-3 Substituents on Target Interaction and Potency
Modifications at the N-1 (indole nitrogen) and C-3 positions of the indole scaffold are widely used strategies to fine-tune pharmacological activity, selectivity, and potency.
N-1 Position: The indole N-1 nitrogen is often a key interaction point. The presence of the N-H group allows it to act as a hydrogen bond donor, which can be critical for anchoring the molecule in a target's binding site. SAR studies on indole-2-carboxamide anti-tubercular agents revealed that an unsubstituted indole N-H is essential for potency. researchgate.net Similarly, for certain antioxidant indole derivatives, the presence of the unsubstituted nitrogen atom is mandatory for the proposed hydrogen atom transfer mechanism. nih.govresearchgate.net Conversely, in other contexts, substitution at the N-1 position is used to explore additional binding pockets or to block metabolism. In a series of selective COX-2 inhibitors, substituting the N-1 position with a benzoyl group led to one of the most potent and selective compounds. nih.gov Molecular modeling showed this N-1 benzoyl group occupying a hydrophobic pocket in the COX-2 active site, demonstrating how N-1 substituents can enhance target-specific interactions. nih.gov
C-3 Position: The C-3 position is the most nucleophilic carbon on the indole ring and is a common site for substitution to modulate biological activity. The nature of the substituent at C-3 can significantly affect the molecule's properties and interactions. nih.gov For instance, in the development of selective COX-2 inhibitors, a series of Schiff bases were introduced at the C-3 position. nih.gov The optimal compound featured a C-3 imine linked to a trifluoromethylphenyl group, which was shown by molecular modeling to be positioned near a secondary pocket of the COX-2 active site. nih.gov In other studies, various functional groups at the C-3 position have been shown to modulate antioxidant and cytoprotective properties. nih.gov The introduction of bulky or functionally diverse groups at C-3 can therefore be a powerful tool for optimizing potency and tailoring the compound for a specific biological target.
| Position | Substituent Type | General Impact on Activity | References |
| N-1 | Unsubstituted (N-H) | Often essential for activity, acting as a hydrogen bond donor. Crucial for anti-tubercular indole-2-carboxamides and some antioxidant mechanisms. | nih.gov, researchgate.net |
| N-1 | Substituted (e.g., Benzoyl) | Can enhance potency and selectivity by accessing additional hydrophobic pockets in the target binding site, as seen in certain COX-2 inhibitors. | nih.gov |
| C-3 | Schiff Bases | Can introduce large, functionalized moieties that interact with secondary pockets of an enzyme's active site, improving potency and selectivity. | nih.gov |
| C-3 | Methylene-linked groups | The nature of the substituent (e.g., dithiocarbamate, uracil) significantly affects antioxidant and cytoprotective properties. | nih.gov, researchgate.net |
Scaffold Hopping and Bioisosteric Replacements in Lead Optimization
In the process of drug discovery, lead optimization often involves strategies that go beyond simple substituent modification. Scaffold hopping and bioisosteric replacement are advanced techniques used to generate novel chemotypes with improved potency, selectivity, pharmacokinetics, or intellectual property positions, while retaining the key pharmacophoric features of the original molecule. nih.govresearchgate.net
Scaffold Hopping involves replacing the central core of a molecule (the scaffold) with a chemically different one that maintains a similar three-dimensional arrangement of key functional groups. The indole ring is a common starting point for such strategies. A prominent example is the scaffold hop from an indole-2-carboxylic acid core to an indazole framework in the development of inhibitors for anti-apoptotic proteins. nih.govrsc.org This change transformed a selective inhibitor of one protein (MCL-1) into a dual inhibitor of two related proteins (MCL-1/BCL-2), demonstrating how scaffold hopping can be used to modulate the selectivity profile of a drug candidate. nih.govrsc.org Other heterocyclic systems, such as benzimidazoles, have also been explored as alternative scaffolds to the indole core. nih.gov
These strategies are integral to modern medicinal chemistry, allowing researchers to explore novel chemical space and overcome liabilities associated with an initial lead compound, such as the this compound scaffold.
Future Research Directions and Potential Applications in Chemical Biology
Development of Novel Indole-Based Chemical Probes and Ligands for Biological Targets
The unique structure of ethyl 4-bromo-6-chloro-1H-indole-2-carboxylate, featuring two different halogen atoms at positions 4 and 6, makes it an attractive starting point for the development of novel chemical probes and ligands. The indole (B1671886) scaffold itself is versatile for creating fluorescent chemosensors, as its derivatives can interact with various analytes to produce detectable signals. nih.gov Halogenated indoles, in particular, have been shown to modulate biological systems, and their interactions can be fine-tuned to create specific probes. frontiersin.org
Future research could focus on modifying the ethyl ester group to incorporate fluorophores or other reporter molecules, transforming the compound into a probe for imaging and tracking biological processes. The bromo and chloro substituents can influence the electronic properties and binding affinities of the molecule, potentially enabling the design of ligands with high specificity for particular protein targets. For example, by introducing photoactivatable functionalities, this scaffold could be used to develop novel allosteric modulators for receptors like the cannabinoid CB1 receptor. nih.gov The development of such probes would be invaluable for studying protein function and localization within cellular environments.
Strategies for Further Scaffold Optimization and Target Selectivity
The dihalogenated indole core of this compound offers multiple avenues for scaffold optimization to enhance target selectivity. The bromine and chlorine atoms can be strategically utilized as handles for further chemical modifications through cross-coupling reactions, allowing for the introduction of a wide range of functional groups. This functionalization can be used to fine-tune the compound's interaction with a specific biological target, thereby increasing its selectivity. clockss.org
Strategies for optimization could involve systematically replacing the halogen atoms with different substituents to probe the structure-activity relationship (SAR). For instance, replacing one of the halogens with a group that can form specific hydrogen bonds or hydrophobic interactions could significantly improve binding to a target protein. mdpi.com Additionally, modifications at the N1 position of the indole ring are known to influence biological activity and can be explored to improve selectivity. organic-chemistry.org The ultimate goal of such optimization would be to develop compounds that interact with a single desired target, minimizing off-target effects and potential toxicity. Recent studies on indole-2-carboxamide derivatives have shown that modifications to this scaffold can lead to potent and selective agonists for targets like the TRPV1 ion channel. nih.gov
Integration with Advanced Screening Platforms (e.g., Fragment-Based Drug Discovery)
Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. nih.gov The this compound scaffold is well-suited for integration into FBDD platforms. Halogenated fragments are increasingly recognized for their ability to form specific interactions, known as halogen bonds, with protein targets. nih.gov These interactions can contribute significantly to binding affinity and selectivity.
Specialized "halogen-enriched fragment libraries" (HEFLibs) are being developed to harness the potential of halogen bonding in drug discovery. frontiersin.orgacs.org this compound or its derivatives could be included in such libraries to screen for novel binders to a wide range of therapeutic targets. The presence of two different halogens offers the potential for differential interactions within a binding pocket. frontiersin.org X-ray crystallographic screening of such fragments can provide detailed structural information about their binding modes, guiding the subsequent optimization process to develop more potent and selective drug candidates. acs.org
Exploration of New Therapeutic Avenues based on Mechanistic Insights (Pre-clinical)
While specific preclinical data for this compound is not yet available, the known biological activities of related dihalogenated indole derivatives suggest several potential therapeutic avenues for investigation. Indole-based compounds have demonstrated a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.net
Future preclinical studies should aim to elucidate the mechanism of action of this compound. For example, studies on similar indole derivatives have revealed promising anti-cancer activity against breast cancer cell lines, with analyses indicating distinct effects on the cell cycle. nih.gov Given that some indole-2-carboxamides have shown potent antiproliferative activity by targeting multiple kinases, it would be valuable to investigate whether this compound exhibits similar properties. nih.govmdpi.com Mechanistic studies could involve cell-based assays to determine its effects on cell proliferation, apoptosis, and signaling pathways, followed by in vivo studies in animal models of disease. These investigations will be crucial for identifying its potential as a lead compound for new therapeutic interventions.
Methodological Advancements in Indole Synthesis and Functionalization for Drug Discovery Efforts
The continued development of novel and efficient synthetic methods for the functionalization of the indole core is critical for advancing the drug discovery potential of compounds like this compound. Recent years have seen significant progress in the synthesis of polyfunctional indoles, which are often challenging to prepare. nih.govorganic-chemistry.org
Future methodological advancements could focus on the regioselective functionalization of the dihalogenated indole ring, allowing for precise control over the introduction of new substituents. clockss.org The development of novel catalytic systems, such as those employing copper or palladium, can enable more efficient and versatile C-H functionalization and cross-coupling reactions. organic-chemistry.orgbioengineer.org Furthermore, the integration of biocatalysis, using enzymes like halogenases and ketoreductases, offers a green and highly selective alternative for the synthesis and modification of indole derivatives. acs.orgacs.org Such advancements will not only facilitate the synthesis of this compound and its analogs but also expand the chemical space available for the discovery of new and improved therapeutic agents.
Q & A
Basic: What are the recommended methods for synthesizing ethyl 4-bromo-6-chloro-1H-indole-2-carboxylate, and how can purity be validated?
Answer:
Synthesis typically involves sequential halogenation and esterification. A plausible route includes:
- Bromination/Chlorination: Introduce bromine and chlorine substituents to the indole core via electrophilic substitution. Use controlled conditions (e.g., N-bromosuccinimide for bromination and SO₂Cl₂ for chlorination) to avoid over-halogenation.
- Esterification: React the carboxyl group with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ethyl ester.
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Validate purity using HPLC (>97% purity, as in ) and 1H/13C NMR to confirm substituent positions and ester formation .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: 1H NMR confirms the ethyl ester (δ ~4.3 ppm for -OCH₂CH₃) and indole protons (δ ~7-8 ppm). 13C NMR identifies carbonyl (δ ~165 ppm) and halogenated carbons.
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion ([M+H]+) and isotopic patterns for Br/Cl.
- HPLC/GC: Monitor purity using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC with flame ionization detection, as referenced in catalog data .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation ().
- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes ().
- Storage: Store in a cool, dry place (0–6°C for analogs, ) away from incompatible materials (e.g., strong oxidizers). Toxicity data are limited, so treat as a potential irritant () .
Advanced: How can X-ray crystallography resolve structural ambiguities in halogenated indole derivatives?
Answer:
- Single-Crystal Growth: Use solvent evaporation (e.g., ethyl acetate/petroleum ether) to obtain crystals ().
- Data Collection: Perform at low temperature (100 K) to minimize disorder. Analyze bond angles (e.g., indole vs. substituent ring dihedral angles ~80–87°, as in ) and intermolecular interactions (C–H···π, halogen bonding).
- Validation: Compare experimental bond lengths/angles with computational models (DFT). This method confirmed torsional strain in related indole derivatives .
Advanced: How can researchers design experiments to study substituent effects on biological activity?
Answer:
- Comparative Synthesis: Prepare analogs with varying halogen positions (e.g., 4-fluoro-6-chloro, ) or ester groups.
- Biological Assays: Test against target enzymes (e.g., kinase inhibition) using fluorescence polarization or SPR.
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with activity. Include steric effects (Taft parameters) for bulky groups .
Advanced: How should contradictory reactivity data (e.g., stability under acidic conditions) be addressed?
Answer:
- Controlled Studies: Replicate conditions (pH, temperature) from conflicting reports. Use TGA/DSC to assess thermal stability and LC-MS to identify decomposition products.
- Kinetic Analysis: Monitor reaction rates via UV-Vis spectroscopy. For example, ester hydrolysis under acidic vs. basic conditions may explain discrepancies ( lacks decomposition data, necessitating empirical testing) .
Advanced: What methodologies are recommended for studying reaction mechanisms involving this compound?
Answer:
- Isotopic Labeling: Use deuterated solvents (D₂O) or 13C-labeled reagents to trace intermediates via NMR or MS.
- Computational Chemistry: Perform DFT calculations (e.g., Gaussian) to model transition states for halogenation or ester hydrolysis.
- Kinetic Isotope Effects (KIE): Compare reaction rates of protiated vs. deuterated substrates to identify rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
